Cas no 887576-07-0 (methyl 3-(2-nitroethyl)thiophene-2-carboxylate)

methyl 3-(2-nitroethyl)thiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(2-nitroethyl)thiophene-2-carboxylate
- methyl 3-{2-nitroethyl}-2-thiophenecarboxylate
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- Inchi: 1S/C8H9NO4S/c1-13-8(10)7-6(3-5-14-7)2-4-9(11)12/h3,5H,2,4H2,1H3
- InChI Key: CQHUHSXDVQPPNU-UHFFFAOYSA-N
- SMILES: C1(SC=CC=1CC[N+](=O)[O-])C(OC)=O
methyl 3-(2-nitroethyl)thiophene-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1856129-2.5g |
methyl 3-(2-nitroethyl)thiophene-2-carboxylate |
887576-07-0 | 2.5g |
$3782.0 | 2023-09-18 | ||
Enamine | EN300-1856129-5g |
methyl 3-(2-nitroethyl)thiophene-2-carboxylate |
887576-07-0 | 5g |
$5594.0 | 2023-09-18 | ||
Enamine | EN300-1856129-1g |
methyl 3-(2-nitroethyl)thiophene-2-carboxylate |
887576-07-0 | 1g |
$1929.0 | 2023-09-18 | ||
Enamine | EN300-1856129-10g |
methyl 3-(2-nitroethyl)thiophene-2-carboxylate |
887576-07-0 | 10g |
$8295.0 | 2023-09-18 | ||
Enamine | EN300-1856129-0.05g |
methyl 3-(2-nitroethyl)thiophene-2-carboxylate |
887576-07-0 | 0.05g |
$1620.0 | 2023-09-18 | ||
Enamine | EN300-1856129-10.0g |
methyl 3-(2-nitroethyl)thiophene-2-carboxylate |
887576-07-0 | 10g |
$8295.0 | 2023-06-02 | ||
Enamine | EN300-1856129-1.0g |
methyl 3-(2-nitroethyl)thiophene-2-carboxylate |
887576-07-0 | 1g |
$1929.0 | 2023-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372538-50mg |
Methyl 3-(2-nitroethyl)thiophene-2-carboxylate |
887576-07-0 | 98% | 50mg |
¥37908.00 | 2024-04-26 | |
Enamine | EN300-1856129-0.5g |
methyl 3-(2-nitroethyl)thiophene-2-carboxylate |
887576-07-0 | 0.5g |
$1851.0 | 2023-09-18 | ||
Enamine | EN300-1856129-5.0g |
methyl 3-(2-nitroethyl)thiophene-2-carboxylate |
887576-07-0 | 5g |
$5594.0 | 2023-06-02 |
methyl 3-(2-nitroethyl)thiophene-2-carboxylate Related Literature
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
Additional information on methyl 3-(2-nitroethyl)thiophene-2-carboxylate
Methyl 3-(2-Nitroethyl)Thiophene-2-Carboxylate: A Comprehensive Overview
Methyl 3-(2-nitroethyl)thiophene-2-carboxylate (CAS No. 887576-07-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound, characterized by its thiophene ring structure, has been extensively studied for its unique chemical properties and potential applications in various industries. In this article, we will delve into the structural features, synthesis methods, and recent advancements in the utilization of methyl 3-(2-nitroethyl)thiophene-2-carboxylate, highlighting its significance in contemporary research.
The molecular structure of methyl 3-(2-nitroethyl)thiophene-2-carboxylate comprises a thiophene ring with a methyl ester group at position 2 and a nitroethyl substituent at position 3. This arrangement imparts the compound with unique electronic properties, making it an ideal candidate for applications in electronic materials and drug design. Recent studies have explored the role of thiophene derivatives in enhancing the performance of organic semiconductors, where the presence of electron-withdrawing groups like nitro groups plays a pivotal role in modulating electronic characteristics.
One of the most notable advancements involving methyl 3-(2-nitroethyl)thiophene-2-carboxylate is its application in the development of advanced materials for optoelectronic devices. Researchers have demonstrated that this compound can serve as a building block for constructing self-assembled monolayers (SAMs), which are crucial for improving the efficiency of solar cells and light-emitting diodes (LEDs). The ability of methyl 3-(2-nitroethyl)thiophene-2-carboxylate to form stable SAMs is attributed to its thiol group, which facilitates strong interactions with metal surfaces.
In addition to its role in materials science, methyl 3-(2-nitroethyl)thiophene-2-carboxylate has also emerged as a promising candidate in drug discovery. The thiophene moiety is known for its bioactive properties, and the introduction of a nitro group further enhances its potential as an anti-inflammatory or anticancer agent. Recent studies have investigated the compound's ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as a lead molecule for developing novel therapeutic agents.
The synthesis of methyl 3-(2-nitroethyl)thiophene-2-carboxylate typically involves multi-step organic reactions, including nucleophilic substitution and esterification processes. Researchers have optimized these procedures to achieve high yields and purity levels, ensuring the compound's reliability for large-scale applications. Moreover, green chemistry approaches have been integrated into the synthesis workflow to minimize environmental impact and promote sustainability.
Another area where methyl 3-(2-nitroethyl)thiophene-2-carboxylate has shown promise is in polymer chemistry. The compound's ability to undergo polymerization under specific conditions has led to the development of novel polymeric materials with tailored mechanical and thermal properties. These polymers have potential applications in high-performance composites and biodegradable plastics, addressing pressing environmental concerns.
Recent advancements in computational chemistry have also shed light on the electronic structure of methyl 3-(2-nitroethyl)thiophene-2-carboxylate, providing insights into its reactivity and stability. Density functional theory (DFT) calculations have revealed that the nitro group significantly alters the electron distribution within the thiophene ring, enhancing its ability to participate in redox reactions. This understanding has paved the way for innovative applications in electrochemical energy storage systems.
In conclusion, methyl 3-(2-nitroethyl)thiophene-2-carboxylate (CAS No. 887576-07-0) stands as a remarkable example of how structural modifications can unlock new functionalities in organic compounds. Its diverse applications across materials science, pharmacology, and polymer chemistry underscore its importance as a versatile building block for modern technologies. As research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in shaping future innovations.
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